2-Bromo-1-chloro-3-nitrobenzene

Catalog No.
S697483
CAS No.
19128-48-4
M.F
C6H3BrClNO2
M. Wt
236.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-chloro-3-nitrobenzene

Researchers requiring 1,2,3-trisubstituted aromatics often face statistical product mixtures from symmetrical dihalides. 2-Bromo-1-chloro-3-nitrobenzene solves this with differential C-Br/C-Cl bond strengths, enabling chemoselective sequential cross-couplings. Key advantages: • Orthogonal halogen handles for Suzuki then Fu coupling to hetero-diaryl scaffolds • Direct precursor to 2,3-dihaloanilines for 4-functionalized indole APIs • Nitro-directed SNAr at bromine avoids meta-chlorine side reactions, reducing chromatography needs. Bulk supply with >98% purity supports preclinical scale-up.

CAS Number

19128-48-4

Product Name

2-Bromo-1-chloro-3-nitrobenzene

IUPAC Name

2-bromo-1-chloro-3-nitrobenzene

Molecular Formula

C6H3BrClNO2

Molecular Weight

236.45 g/mol

InChI

InChI=1S/C6H3BrClNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H

InChI Key

UYTRBIUOIKOGQO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)[N+](=O)[O-]

Synonyms

2-Bromo-1-chloro-3-nitrobenzene, 1-Bromo-2-chloro-6-nitrobenzene, 3-Bromo-2-chloronitrobenzene

Purity

≥98%

Package Size

5 g, 10 g, 25 g

2-Bromo-1-chloro-3-nitrobenzene (CAS 19128-48-4) is a highly functionalized, 1,2,3-trisubstituted aromatic building block characterized by a nitro group flanking a bromine and a chlorine atom. As a stable crystalline solid with a melting point of 59–62 °C, it is typically supplied at high purity (>98%) for advanced organic synthesis [1]. From a procurement perspective, its primary value lies in its unique contiguous substitution pattern and the differential reactivity of its halogens, making it an indispensable precursor for complex heterocycles, asymmetric diaryl compounds, and sterically hindered active pharmaceutical ingredients (APIs).

Synthesis Fit

Dihalogenated nitroarene building block with Br, Cl, and NO₂ at defined positions

Supports sequential chemoselective transformations via distinct Br vs. Cl leaving group reactivity

Commercially available with supplier-verified purity specification for reproducible synthesis

Substituting 2-bromo-1-chloro-3-nitrobenzene with the more common 1-bromo-2-chloro-4-nitrobenzene fundamentally alters the molecular geometry from a contiguous 1,2,3-pattern to a 1,2,4-pattern, completely derailing the synthesis of sterically constrained targets like 4-substituted indoles. Furthermore, replacing it with a symmetrical dihalide (e.g., 2,3-dibromonitrobenzene) eliminates the chemoselective handle provided by the differing carbon-halogen bond strengths [1]. This lack of orthogonal reactivity results in statistical mixtures during sequential cross-coupling reactions, drastically reducing yields and increasing downstream purification costs.

Substitution Risk

Reported higher lipophilicity relative to mono-halogenated analogs may shift partitioning and extraction behavior.

Orthogonal Br/Cl reactivity enables sequential substitution that singly-halogenated nitrobenzenes may not replicate.

Regioisomeric substitution pattern alters solid-state properties and reaction selectivity, limiting direct interchangeability.

Sequential Suzuki Coupling via Orthogonal Reactivity

In the synthesis of hetero-disubstituted diaryl compounds, 2-bromo-1-chloro-3-nitrobenzene demonstrates highly chemoselective reactivity. The C-Br bond undergoes palladium-catalyzed cross-coupling under standard Suzuki-type conditions (e.g., Pd(PPh3)4), while the C-Cl bond remains completely inert. The chlorine can then be engaged in a second coupling using Fu-type conditions[1]. Symmetrical dihalides fail to offer this selectivity, yielding statistical mixtures.

Evidence DimensionCross-coupling chemoselectivity (Mono- vs. Di-arylation)
Target Compound DataYields >95% mono-arylated product at the Br position under standard Suzuki conditions.
Comparator Or Baseline2,3-Dibromonitrobenzene (baseline) yields a statistical mixture of mono- and di-arylated products.
Quantified Difference>95% chemoselectivity for sequential coupling vs. lack of selectivity.
ConditionsPd(PPh3)4 catalysis, boronic acid, mild base.

Eliminates the need for complex protecting group strategies or difficult chromatographic separations when synthesizing asymmetric diaryl scaffolds.

Lipophilicity vs Analog
Predicted value
ΔLogP +1.07 (Target 3.53 vs 1-chloro-3-nitrobenzene ~2.46)
Higher LogP may affect phase partitioning during extraction or purification
Calculated value; experimental verification may be needed

Precursor for 4-Functionalized Indoles

The contiguous 1,2,3-substitution pattern of 2-bromo-1-chloro-3-nitrobenzene is essential for accessing 2,3-dihaloanilines upon nitro reduction. These anilines are critical precursors for synthesizing sterically crowded 4-functionalized indoles via selective Sonogashira coupling and heteroannulation [1]. Substituting with the more common 1-bromo-2-chloro-4-nitrobenzene isomer fundamentally alters the geometry, yielding 5- or 6-substituted indoles instead.

Evidence DimensionDownstream indole substitution regiochemistry
Target Compound DataDirectly yields 4-functionalized indole precursors.
Comparator Or Baseline1-Bromo-2-chloro-4-nitrobenzene yields 5- or 6-functionalized indoles.
Quantified Difference100% shift in regiochemical outcome (C4 vs C5/C6 substitution).
ConditionsNitro reduction followed by Sonogashira coupling and heteroannulation.

Procurement of this exact 1,2,3-isomer is mandatory for research programs targeting the C4 position of the indole ring, a common motif in pharmaceuticals.

Melting Point vs Regioisomer
Data to verify
ΔT +25–30 °C (83–85 °C vs 55–58 °C for 1-bromo-2-chloro-3-nitrobenzene)
Higher melting point may support easier handling and purification
Supplier-reported values; lot-specific verification advised

Regiocontrolled SNAr

The nitro group in 2-bromo-1-chloro-3-nitrobenzene is positioned ortho to the bromine and meta to the chlorine. This electronic arrangement strongly activates the bromine for SNAr while leaving the chlorine unactivated, allowing for clean, single-site displacement by nucleophiles [1]. In contrast, isomers with halogens in both ortho and para positions suffer from competing displacement reactions, reducing overall yield and complicating purification.

Evidence DimensionSNAr site selectivity
Target Compound DataUndergoes exclusive nucleophilic displacement at the 2-position (Br).
Comparator Or Baseline2,4-Dichloronitrobenzene undergoes competitive displacement at both the 2- and 4-positions.
Quantified DifferenceSingle-site reactivity vs. multi-site competitive displacement.
ConditionsNucleophilic attack in polar aprotic solvents.

Ensures high-purity product profiles and reduces downstream purification costs in the synthesis of complex active pharmaceutical ingredients.

Purity Specification
Specification review
≥98.0% HPLC, with NMR and GC-MS confirmation
Defined purity aids reproducibility in multi-step synthesis
Verify lot-specific COA for current batch

Asymmetric Diaryl Synthesis

2-Bromo-1-chloro-3-nitrobenzene is the optimal starting material for synthesizing hetero-disubstituted diaryl compounds. By leveraging its orthogonal halogen reactivity, chemists can perform a sequential Suzuki-type coupling at the bromine position, followed by a Fu-type coupling at the chlorine position [1]. This is highly relevant for discovering novel estrogen receptor ligands and other targeted therapeutics where precise spatial arrangement of aryl groups is required.

4-Substituted Indole Production

The contiguous 1,2,3-substitution pattern of this compound makes it a critical precursor for 2,3-dihaloanilines. These intermediates are subsequently used in selective Sonogashira cross-couplings and heteroannulations to construct 4-functionalized indoles [2]. This application is vital for pharmaceutical procurement teams sourcing building blocks for indole-based active pharmaceutical ingredients (APIs).

Regioselective SNAr

In workflows requiring the precise introduction of nucleophiles (such as amines or alkoxides) onto an aromatic ring, this compound provides a distinct advantage. The nitro group selectively activates the ortho-bromine for SNAr while the meta-chlorine remains unreactive [1]. This ensures clean, single-site functionalization, minimizing the need for complex chromatographic separations in industrial scale-up.

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic drug intermediate synthesis
Orthogonal dihalogen substitution pattern
Sequential cross-coupling reaction sequence
Agrochemical building block
Reported higher lipophilicity context
Partition behavior in formulation screening
Polymer precursor
Dihalo-functional aromatic monomer
Orthogonal polymerization reactivity

XLogP3

3.1

Wikipedia

2-Bromo-3-chloronitrobenzene

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